(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol
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Overview
Description
(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol is a complex organic compound characterized by multiple chiral centers. This compound is notable for its intricate structure, which includes a hexane backbone with multiple hydroxyl groups and an amino group attached to a hydroxyethyl side chain. The stereochemistry of this molecule is defined by the specific configuration of its chiral centers, making it a subject of interest in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol typically involves multiple steps, starting from simpler organic molecules. One common approach is the stepwise addition of functional groups to a hexane backbone, followed by the introduction of chiral centers through stereoselective reactions. Key steps may include:
Formation of the Hexane Backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Amino Group Addition: The amino group can be added through reductive amination, using reagents such as sodium cyanoborohydride.
Chiral Center Formation: Stereoselective synthesis methods, such as asymmetric hydrogenation or chiral auxiliaries, are employed to ensure the correct configuration of chiral centers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove oxygen functionalities, using reagents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral molecules. It serves as a model compound for understanding the role of chirality in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, its structure can be modified to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its chiral nature makes it useful for producing enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. For example, it may act as an enzyme inhibitor by mimicking the transition state of a substrate, thereby blocking the enzyme’s active site. Alternatively, it could interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-5-aminohexane-1,2,3,4,6-pentol: Similar structure but lacks the hydroxyethyl side chain.
(2R,3R,4S,5R)-5-hydroxyhexane-1,2,3,4,6-pentol: Similar structure but lacks the amino group.
(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]pentane-1,2,3,4,6-pentol: Similar structure but has a pentane backbone instead of hexane.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol lies in its specific combination of functional groups and chiral centers. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H19NO6 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H19NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h4-15H,2-3H2,1H3/t4-,5+,6+,7-,8-/m0/s1 |
InChI Key |
OUBSZQOZVSSBQR-SHGPDSBTSA-N |
Isomeric SMILES |
C[C@@H](N[C@H](CO)[C@@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(NC(CO)C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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